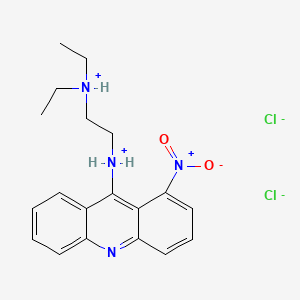![molecular formula C18H17NO3 B13739655 (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol CAS No. 143216-81-3](/img/structure/B13739655.png)
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the intermolecular annulation of benzynes with allenes, which allows for the selective synthesis of phenanthrenes and dihydrophenanthrenes . This process is controlled by different benzyne precursors and features high atom-economy and good functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diols or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo dioxygenation at specific ring positions, leading to the formation of intermediates that can be further metabolized . These interactions can affect various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene-3,4-diol: This compound shares a similar core structure but lacks the methoxyimino group.
3,4-dihydrophenanthrene-3,4-diol: This compound is a reduced form of phenanthrene-3,4-diol.
Uniqueness
The presence of the methoxyimino group in (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol makes it unique compared to similar compounds
Propriétés
Numéro CAS |
143216-81-3 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C18H17NO3/c1-22-19-16-8-6-12-10-3-5-15-13(7-9-17(20)18(15)21)11(10)2-4-14(12)16/h2-5,7,9,17-18,20-21H,6,8H2,1H3/b19-16-/t17-,18-/m0/s1 |
Clé InChI |
MHLZQAOXTHAJAF-MHXWJNKCSA-N |
SMILES isomérique |
CO/N=C\1/CCC2=C1C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O |
SMILES canonique |
CON=C1CCC2=C1C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




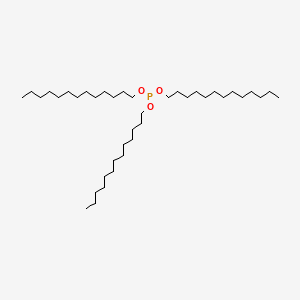
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
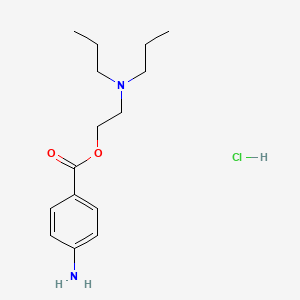
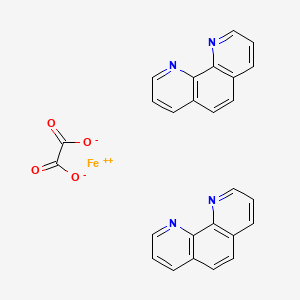
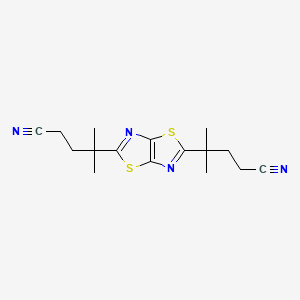
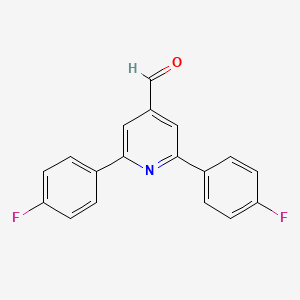

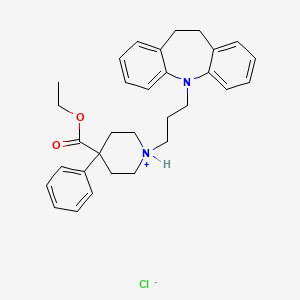
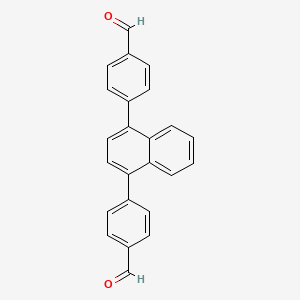
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
